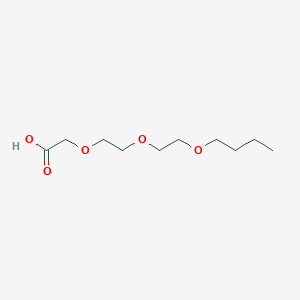
2-(2-(2-Butoxyethoxy)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9-Trioxatridecanoic acid is a unique chemical compound known for its hydrophilic properties and its role as a cross-linking reagent. It is widely utilized in various chemical reactions, particularly in the synthesis of biodegradable polymers. The compound is characterized by its three ether linkages and a carboxylic acid group, making it highly versatile in chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9-trioxatridecanoic acid typically involves the reaction of ethylene glycol with oxalic acid under controlled conditions. The process includes multiple steps of esterification and hydrolysis to achieve the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and temperatures ranging from 60°C to 80°C to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 3,6,9-trioxatridecanoic acid is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The industrial process also incorporates advanced purification techniques, such as distillation and crystallization, to remove any impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,6,9-Trioxatridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the ether groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6,9-Trioxatridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of biodegradable polymers and polycarbonate-esters.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3,6,9-trioxatridecanoic acid involves its ability to form stable cross-links between molecules. This cross-linking capability is due to the presence of multiple ether and carboxylic acid groups, which can interact with various functional groups in other molecules. The molecular targets include hydroxyl and amine groups, leading to the formation of stable covalent bonds. The pathways involved in these interactions are primarily based on nucleophilic substitution and esterification reactions .
Comparación Con Compuestos Similares
- Perfluoro-3,6,9-trioxatridecanoic acid
- Perfluoro-3,6,9-trioxadecanoic acid
- Perfluoro (4-methoxy butanoic) acid
Comparison: 3,6,9-Trioxatridecanoic acid stands out due to its unique combination of hydrophilic and lipophilic properties, which are not as pronounced in similar compounds. Additionally, its ability to form stable cross-links makes it highly valuable in the synthesis of biodegradable polymers, a feature that is less prominent in its analogs .
Propiedades
Número CAS |
75427-76-8 |
|---|---|
Fórmula molecular |
C10H20O5 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
2-[2-(2-butoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C10H20O5/c1-2-3-4-13-5-6-14-7-8-15-9-10(11)12/h2-9H2,1H3,(H,11,12) |
Clave InChI |
UUDGIIFVQITGGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


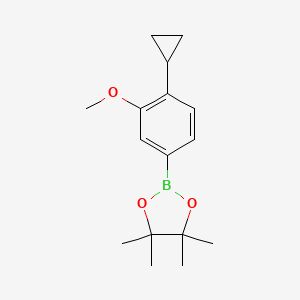
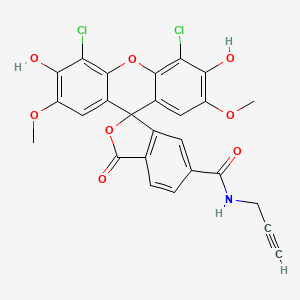

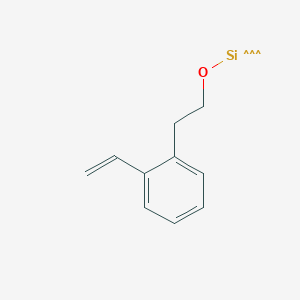
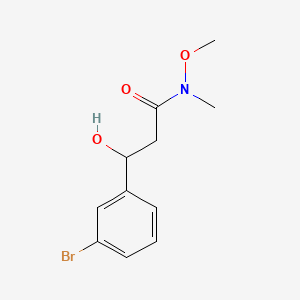
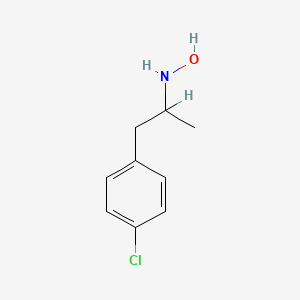

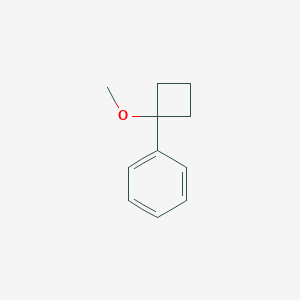
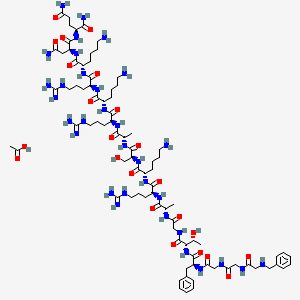
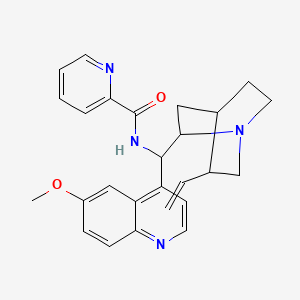

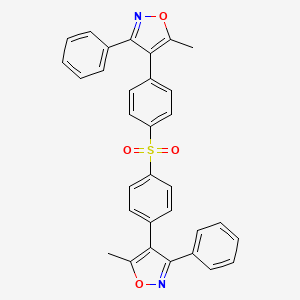
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)
